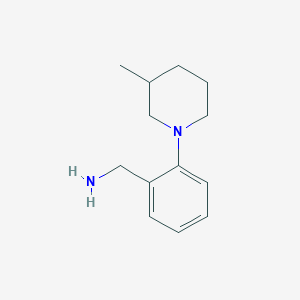

2-(3-甲基-哌啶-1-基)-苯甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(3-Methyl-piperidin-1-yl)-benzylamine involves various strategies to incorporate the piperidine moiety into the desired framework. For instance, the synthesis of acetylcholinesterase inhibitors with a piperidine scaffold, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, involves the use of rigid analogues and structure-activity relationship (SAR) studies to enhance potency . Similarly, the preparation of 4-(aminoalkoxy)benzylamines, which includes piperidine derivatives, is achieved by screening for activity at the human histamine H3 receptor, with some compounds exhibiting subnanomolar binding affinities . Additionally, the synthesis of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines demonstrates the versatility of piperidine derivatives in yielding various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of piperidine-related compounds has been extensively studied using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined, revealing five different stable conformers with the most stable conformer's dihedral angles being consistent with X-ray parameters . The crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was investigated by X-ray crystallography, showing that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The reactivity of piperidine derivatives in chemical reactions is highlighted by the synthesis of imines from the reaction of cyclohexanone derivatives with benzylamine under different temperature conditions. The study of thermodynamic parameters such as ΔH, ΔS, and ΔG at various temperatures provides insights into the optimal conditions for these reactions . Furthermore, the condensation reactions involving piperidine derivatives, such as the synthesis of the nitro-benzenesulfonyl compound, demonstrate the utility of piperidine as a versatile building block in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and synthesis. The SAR studies of acetylcholinesterase inhibitors reveal that modifications to the piperidine ring can lead to significant changes in potency and selectivity, as well as in vivo duration of action . The vibrational spectra and molecular structure analysis provide detailed information on the physical properties such as bond angles and conformations, which are crucial for understanding the chemical behavior of these compounds .

科学研究应用

组胺 H3 受体拮抗作用

2-(3-甲基-哌啶-1-基)-苯甲胺衍生物已被探索其作为组胺 H3 受体拮抗剂的潜力。一项研究发现,某些苯甲胺在结构上改变后,在基于细胞的人组胺 H3 受体激活模型中表现出显着的拮抗活性。这些化合物在结合亲和力方面显示出前景,并且是有效的拮抗剂,表明在解决与组胺 H3 受体功能障碍相关的疾病方面具有潜在应用 (Apodaca 等人,2003)。另一项研究证实了苯甲胺在产生构象受限、有效的 H3 拮抗剂中的重要性,进一步支持了它们在药物化学中的潜力 (Dvorak 等人,2005).

配体效率和药物相似性

已研究了与 2-(3-甲基-哌啶-1-基)-苯甲胺结构相关的化合物的对人组胺 H3 受体的亲和力及其药物相似性。衍生物的合成及其与人 H3 受体的结合亲和力证明了在药物发现中的潜在应用,某些化合物表现出很高的受体亲和力和选择性 (Sadek 等人,2014).

亚胺合成和热力学

已经探索了从涉及类似于 2-(3-甲基-哌啶-1-基)-苯甲胺的化合物的反应中合成亚胺。研究已经调查了这些反应的热力学,提供了对最适合这些化学过程的合成途径和条件的见解 (Jafari, 2018).

分子结构分析

已经使用计算方法确定了与 2-(3-甲基-哌啶-1-基)-苯甲胺相关的分子的分子结构和振动频率。此类研究提供了有关这些化合物的物理和化学性质的宝贵信息,这对于新药或材料的设计和开发至关重要 (Taşal 等人,2009).

苯甲胺的合成

苯甲胺的合成,2-(3-甲基-哌啶-1-基)-苯甲胺所属的一类化合物,由于其药用应用而备受关注。已经开发出新的催化方法来合成这些化合物,展示了苯甲胺在药物开发和其他应用中的多功能性和潜力 (Yan 等人,2016).

属性

IUPAC Name |

[2-(3-methylpiperidin-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14/h2-3,6-7,11H,4-5,8-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYTQZYOAPEDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599133 |

Source

|

| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-piperidin-1-yl)-benzylamine | |

CAS RN |

869943-43-1 |

Source

|

| Record name | 2-(3-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1320156.png)

![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

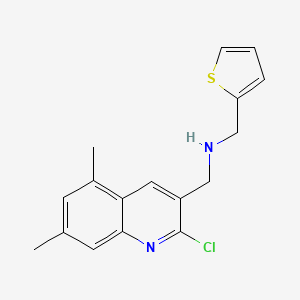

![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)

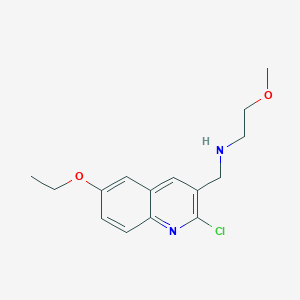

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)